molecular formula C10H10N2O B2620483 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566157-03-7

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Cat. No. B2620483
CAS RN: 566157-03-7
M. Wt: 174.203
InChI Key: MBNHXEGWTJIPMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde” has been described . Additionally, a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been reported .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : Research has explored new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including variants like 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile. These methods often start with 2-aminophenol and involve reactions with alkenes having electron-withdrawing groups (詹淑婷, 2012).
  • Chemoenzymatic Asymmetric Synthesis : The asymmetric synthesis of 1,4-benzoxazine derivatives has been developed using bioreduction and lipase-catalyzed processes. This approach is particularly significant for synthesizing precursors of pharmaceutical agents like Levofloxacin (López-Iglesias et al., 2015).

Biological and Pharmacological Applications

  • Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : A novel series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including compounds structurally related to this compound, have been developed as dual-acting agents. These compounds block the TXA2 receptor and activate the PGI2 receptor, showing potential for anti-thrombotic and cardiovascular applications (Ohno et al., 2006).

Methodological Advancements

  • Novel Synthetic Routes : Synthesis of various derivatives of 1,4-benzoxazinones, including structures related to this compound, has been achieved. These methods involve reactions like etherification, cyclization, and reductive cyclization, contributing to the development of new chemical entities (Guguloth, 2021).

properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHXEGWTJIPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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